N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride
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Description
Scientific Research Applications
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines are highlighted as versatile intermediates for the asymmetric synthesis of amines, utilizing a methodology that enables the efficient synthesis of a wide range of highly enantioenriched amines. This approach is facilitated by the tert-butanesulfinyl group, which activates the imines for nucleophilic addition and serves as a chiral directing group. The process allows for the synthesis of various amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing the method's versatility and efficiency (Ellman, Owens, & Tang, 2002).
Nitroxide-Mediated Photopolymerization
A novel alkoxyamine compound, with a chromophore group directly linked to the aminoxyl function, is introduced as a photoiniferter. This compound undergoes photodecomposition under UV irradiation to generate corresponding alkyl and nitroxide radicals. The study demonstrates significant changes in the photophysical or photochemical properties of the starting chromophore, with experimental and computational evidence suggesting efficient pathways for bond dissociation under UV irradiation. The efficiency of this compound as a photoinitiator and its application in nitroxide-mediated photopolymerization are discussed, indicating its potential in developing advanced polymer materials (Guillaneuf et al., 2010).
Properties
IUPAC Name |
N-methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO.ClH/c1-9(2,3)11-8-6-5-7-10-4;/h10H,5-8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJOEIYMKLLZSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCCNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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